PDE5-IN-9

描述

属性

IUPAC Name |

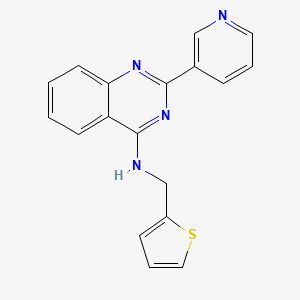

2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPGUWAPDVMPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Yonkenafil: A Novel Phosphodiesterase Type 5 (PDE5) Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. This technical guide provides an in-depth overview of the discovery and synthesis of Yonkenafil, a novel and potent PDE5 inhibitor. Yonkenafil, a 2-(substituted-sulfonylphenyl)-pyrrolo[2,3-d]pyrimidin-4-one derivative, has demonstrated high inhibitory activity against PDE5 with an IC50 value of 2.01 nM. This document details the underlying signaling pathways, experimental protocols for synthesis and biological evaluation, and quantitative data to support its pharmacological profile. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of PDE5 inhibition.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. In various tissues, including the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. This second messenger, cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its signaling effect.

The inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and an enhanced physiological response to NO. This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions characterized by impaired NO/cGMP signaling.

The Discovery of Yonkenafil

Yonkenafil emerged from research efforts focused on identifying novel chemical scaffolds with high potency and selectivity for PDE5. The core structure of Yonkenafil is based on a 2-(substituted-sulfonylphenyl)-pyrrolo[2,3-d]pyrimidin-4-one framework. This class of compounds was investigated for its potential to interact with the active site of the PDE5 enzyme. Through structure-activity relationship (SAR) studies, modifications to the substituted phenyl ring and the pyrrolo-pyrimidine core were explored to optimize inhibitory activity and pharmacokinetic properties.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Yonkenafil in comparison to the well-established PDE5 inhibitor, Sildenafil.

| Parameter | Yonkenafil | Sildenafil | Reference |

| PDE5 IC50 | 2.01 nM | 3.5 - 8.5 nM | [1] |

| Selectivity | High (details proprietary) | PDE5/PDE1: >80-fold; PDE5/PDE6: ~10-fold |

Signaling Pathways and Experimental Workflows

NO/cGMP Signaling Pathway

The diagram below illustrates the NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors like Yonkenafil.

Caption: The NO/cGMP signaling pathway and the inhibitory action of Yonkenafil on PDE5.

General Workflow for PDE5 Inhibitor Discovery and Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel PDE5 inhibitor.

[Image of a chemical reaction scheme showing the synthesis of the 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine core, starting from a substituted pyrimidine and involving a palladium-catalyzed cross-coupling reaction with a substituted aniline.]

References

Unveiling PDE5-IN-9: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical structure, biological activity, and experimental validation of the novel phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-9.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a compound identified through advanced computational screening. This document details its chemical and physical properties, biological potency, and the methodologies pertinent to its discovery and characterization.

Core Chemical and Physical Properties

This compound is a novel small molecule inhibitor of Phosphodiesterase 5. Its fundamental properties have been characterized and are summarized below for reference.

| Property | Value | Reference |

| IUPAC Name | Not available in searched documents. | |

| CAS Number | 157862-84-5 | |

| Molecular Formula | C₁₈H₁₄N₄S | |

| Molecular Weight | 318.40 g/mol | |

| Appearance | White to off-white solid | |

| SMILES String | C1(C2=CC=CN=C2)=NC(NCC3=CC=CS3)=C4C=CC=CC4=N1 | |

| Solubility | Soluble in DMSO | |

| Storage | Store at 4°C, protected from light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Biological Activity and Mechanism of Action

This compound has been identified as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and other physiological effects.

| Parameter | Value | Reference |

| Target | Phosphodiesterase 5 (PDE5) | |

| IC₅₀ | 11.2 μM | |

| Key Interactions | Interacts with Gln 817, Tyr 612, and Ala 767 residues in the PDE5 active site. | |

| Potential Application | Research of cardiovascular disease. |

The NO/cGMP/PDE5 Signaling Pathway

The primary mechanism of action for PDE5 inhibitors involves the modulation of the nitric oxide (NO) signaling cascade. This pathway is fundamental in various physiological processes, including the regulation of vascular smooth muscle tone.

Experimental Protocols

The identification and characterization of this compound were achieved through a combination of computational and in vitro experimental methods. The general protocols for these key experiments are detailed below.

Pharmacophore Modeling and Virtual Screening

This computational approach was employed to identify novel molecular scaffolds with the potential to bind to the PDE5 active site.

-

Training Set Preparation: A diverse set of known PDE5 inhibitors with a wide range of activities (IC₅₀ values) is collected from the literature.

-

Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated using computational chemistry software (e.g., the "BEST" algorithm in Discovery Studio).

-

Hypothesis Generation: The HypoGen algorithm is used to identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are essential for high-affinity binding. This process generates a set of 3D pharmacophore models.

-

Model Validation: The best pharmacophore model is selected based on statistical parameters such as high correlation coefficient, low RMSD, and its ability to accurately predict the activity of a separate test set of known inhibitors.

-

Database Screening: The validated pharmacophore model is used as a 3D query to screen large chemical compound databases (e.g., Maybridge, ZINC) to identify novel compounds that match the pharmacophoric features.

-

Hit Filtering: The retrieved hits are filtered based on predicted activity, fit value (how well they map to the pharmacophore), and drug-likeness criteria such as Lipinski's Rule of Five.

Molecular Docking

To predict the binding conformation and affinity of the filtered hits within the PDE5 active site, molecular docking studies are performed.

-

Protein Preparation: The 3D crystal structure of the PDE5 catalytic domain is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 2D structures of the hit compounds from virtual screening are converted to 3D structures and their energy is minimized.

-

Docking Simulation: A docking program (e.g., LibDock, GOLD) is used to place the flexible ligand into the defined active site of the rigid protein. The program systematically explores various conformations and orientations of the ligand.

-

Scoring and Analysis: The resulting poses are scored based on a function that estimates the binding affinity (e.g., LibDock score). The binding mode, orientation, and key interactions (hydrogen bonds, hydrophobic interactions) with active site residues (like Gln 817, Tyr 612) are analyzed to select the most promising candidates for experimental validation.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This is a common high-throughput method used to experimentally measure the inhibitory activity of compounds against the PDE5 enzyme and determine their IC₅₀ values.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).

-

Prepare serial dilutions of the test compound (this compound) in DMSO, followed by a final dilution in the reaction buffer.

-

Prepare solutions of recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

-

-

Assay Procedure:

-

To the wells of a microplate, add the diluted test compound at various concentrations.

-

Add the PDE5A1 enzyme to each well and incubate briefly.

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

-

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the hydrolysis of FAM-cGMP to FAM-GMP.

-

-

Detection:

-

Stop the reaction and add a binding agent that specifically binds to the product (FAM-GMP). This binding results in a large complex with high fluorescence polarization (FP).

-

Measure the FP signal using a microplate reader. The signal is proportional to the amount of FAM-GMP produced and thus to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percent inhibition of PDE5 activity at each compound concentration relative to a control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Experimental and Logical Workflows

The discovery of this compound followed a logical progression from computational screening to experimental validation.

In Vitro Characterization of a Novel Phosphodiesterase 5 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of a representative phosphodiesterase 5 (PDE5) inhibitor, herein referred to as PDE5-IN-9. While specific data for a compound designated "this compound" is not publicly available, this document outlines the essential experimental framework and data presentation required for the preclinical evaluation of any new chemical entity targeting PDE5. The methodologies and data presented are based on established protocols and findings for well-characterized PDE5 inhibitors, serving as a template for the rigorous in vitro assessment of novel drug candidates.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2][3][4] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues.[1][3][4][5] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the downstream effects of nitric oxide. This mechanism of action forms the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][2][3][5]

The in vitro characterization of a novel PDE5 inhibitor is a critical step in the drug discovery process. It aims to quantify the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels. This guide details the core in vitro assays and data interpretation necessary to build a comprehensive profile for a compound like this compound.

Mechanism of Action: The cGMP Signaling Pathway

PDE5 inhibitors act by competitively binding to the catalytic site of the PDE5 enzyme, preventing the breakdown of cGMP to 5'-GMP.[4][6] This enhances the signaling cascade initiated by the release of nitric oxide, leading to prolonged smooth muscle relaxation.[2][3][4]

Quantitative In Vitro Characterization

A thorough in vitro evaluation of a PDE5 inhibitor involves determining its potency (IC50) and its selectivity against other phosphodiesterase isoforms.

Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 value indicates the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity.

Table 1: Representative Potency of Selected PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) |

| This compound (Hypothetical) | X.X |

| Sildenafil | 5.22[7] |

| Vardenafil | 0.7[7] |

| Tadalafil | 2[8] |

| Avanafil | 5.2[7] |

| Udenafil | 8.25[7] |

Note: The IC50 value for this compound is hypothetical and would be determined experimentally.

Selectivity Profile

Assessing the selectivity of this compound against other PDE families is crucial to predict potential off-target effects. For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11 may be associated with myalgia.[2][4]

Table 2: Representative Selectivity Profile of Selected PDE5 Inhibitors (IC50 in nM)

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE6 | PDE11 |

| This compound (Hypothetical) | >1000 | >1000 | >1000 | >1000 | X.X | >100 | >100 |

| Sildenafil | 280 | >1000 | >1000 | >1000 | 5.22 | 50 | 360 |

| Vardenafil | 180[7] | >1000 | >1000 | >1000 | 0.7[7] | 11[7] | 120 |

| Tadalafil | 7000 | >10000 | >10000 | >10000 | 2[8] | 1400 | 25 |

Note: Data for known inhibitors is compiled from various sources and may vary based on assay conditions. The selectivity profile for this compound is hypothetical.

Experimental Protocols

Standardized and robust experimental protocols are essential for generating reliable and reproducible in vitro data.

IC50 Determination Workflow

A common method for determining the IC50 of a PDE5 inhibitor is a fluorescence polarization (FP) assay. This high-throughput method measures the change in polarization of a fluorescently labeled cGMP substrate upon enzymatic hydrolysis.

Detailed Protocol for Fluorescence Polarization (FP) Assay

This protocol provides a general framework for determining the in vitro inhibitory potency of a test compound against the PDE5 enzyme.

-

Reagent Preparation :

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Perform serial dilutions of the test compound and a positive control inhibitor (e.g., sildenafil) in an appropriate assay buffer.

-

Dilute the recombinant human PDE5A1 enzyme to the desired concentration in the assay buffer.

-

Prepare the fluorescently labeled cGMP substrate solution.

-

-

Assay Procedure :

-

Add a defined volume of the diluted test compound or control to the wells of a microplate.[9]

-

Add an equal volume of the diluted PDE5 enzyme solution to each well.[9]

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme binding.[9]

-

Initiate the enzymatic reaction by adding the fluorescent cGMP substrate solution to each well.[9]

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[9]

-

Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-GMP product.[9]

-

Incubate for an additional period at room temperature to allow for binding equilibration.[9]

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.[9]

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Conclusion

The in vitro characterization of a novel PDE5 inhibitor like this compound is a multi-faceted process that requires a systematic approach. By determining the compound's potency and selectivity through well-defined experimental protocols, researchers can build a robust data package to support its further development. The methodologies and representative data presented in this guide provide a solid foundation for the preclinical assessment of new PDE5 inhibitor candidates, enabling informed decisions in the drug discovery pipeline.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hims.com [hims.com]

- 6. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

PDE5-IN-9 selectivity profile against other PDEs

Despite extensive investigation, detailed quantitative data on the selectivity profile of PDE5-IN-9 against other phosphodiesterase (PDE) isoforms remains largely unavailable in the public domain. While identified as a PDE5 inhibitor with a reported IC50 of 11.2 μM, a comprehensive analysis of its inhibitory activity against other PDE families, such as PDE1, PDE2, PDE3, PDE4, and PDE6, is not documented in accessible scientific literature. Consequently, a complete technical guide with comparative data tables and detailed experimental protocols, as requested, cannot be fully compiled at this time.

This compound is a known inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. The inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.

The primary source citing the discovery and initial characterization of this compound is a 2015 publication by Sarvesh Paliwal and colleagues in the journal Medicinal Chemistry Research. This paper focuses on the use of pharmacophore modeling and molecular docking techniques to identify novel PDE5 inhibitors. While this study established the inhibitory activity of this compound against its primary target, it does not provide a broader selectivity panel against other PDE isoforms. Such selectivity profiling is a critical step in drug development, as off-target inhibition can lead to undesirable side effects.

The cGMP Signaling Pathway and PDE5

The nitric oxide (NO)-cGMP signaling pathway is a fundamental process in various physiological functions. The pathway is initiated by the release of NO, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that ultimately result in smooth muscle relaxation.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. PDE5 is a cGMP-specific PDE, and its inhibition by compounds like this compound prevents the degradation of cGMP, thereby prolonging its signaling effects.

Experimental Protocols for PDE Inhibition Assays

While the specific protocol used for this compound is not available, a general methodology for determining the inhibitory activity of a compound against various PDE isoforms involves in vitro enzyme assays. These assays typically measure the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by a recombinant PDE enzyme in the presence and absence of the test compound.

A common approach is the use of radioactively labeled substrates or fluorescence-based detection methods. For instance, a typical experimental workflow might involve the following steps:

Key components of the assay would include:

-

Recombinant PDE Enzymes: Purified, recombinant forms of the different PDE isoforms (PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, etc.).

-

Substrate: cGMP for PDE5, PDE6, and PDE9, and cAMP for PDE4, PDE7, and PDE8. For dual-substrate PDEs (PDE1, PDE2, PDE3, PDE10, PDE11), both can be used.

-

Test Compound: this compound at various concentrations.

-

Detection System: A method to quantify the amount of product (e.g., 5'-GMP) formed or the remaining substrate (e.g., cGMP). This could involve scintillation counting for radiolabeled substrates or fluorescence polarization/intensity for fluorescently labeled substrates.

The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. By comparing the IC50 values of this compound across the different PDE isoforms, its selectivity profile can be determined.

Conclusion

Modulating the cGMP Signaling Pathway with PDE5-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway by the inhibitor PDE5-IN-9. It covers the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound and the broader class of Phosphodiesterase 5 (PDE5) inhibitors.

Introduction to the cGMP Signaling Pathway and PDE5

The cGMP signaling pathway is a crucial intracellular cascade that mediates numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. A key regulator of this pathway is the enzyme Phosphodiesterase 5 (PDE5), which specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.

The pathway is typically initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC converts guanosine triphosphate (GTP) into cGMP. Elevated levels of cGMP then activate downstream effectors, primarily Protein Kinase G (PKG), leading to a cascade of phosphorylation events that result in decreased intracellular calcium levels and smooth muscle relaxation.

PDE5 inhibitors block the degradation of cGMP, thereby amplifying and prolonging the NO/sGC/cGMP signal. This mechanism is the basis for their therapeutic use in conditions like erectile dysfunction and pulmonary arterial hypertension.

Overview of this compound

This compound, also identified as Compound 59 in associated literature, is a known inhibitor of the PDE5 enzyme. Its inhibitory action elevates intracellular cGMP levels, making it a valuable tool for research into cardiovascular diseases and other conditions modulated by the cGMP pathway.

Quantitative Data

The primary quantitative measure of a competitive inhibitor's potency is its half-maximal inhibitory concentration (IC50). The reported in vitro potency for this compound is summarized below.

| Compound | Target | IC50 (μM) | Source |

| This compound | PDE5 | 11.2 | Paliwal, S., et al. (2015). Medicinal Chemistry Research, 24, 576-587.[1][2] |

Mechanism of Action

This compound functions as a competitive inhibitor of PDE5. Molecular docking studies have indicated that it forms key interactions with amino acid residues within the catalytic site of the enzyme, specifically Gln 817, Tyr 612, and Ala 767.[1][2][3] By occupying this site, it prevents the binding and subsequent hydrolysis of the natural substrate, cGMP.

Experimental Protocols

The determination of an inhibitor's IC50 value is a critical experiment in drug discovery. While the specific protocol used for this compound is detailed in the primary literature (Paliwal et al., 2015), access to this document can be limited. Therefore, a representative, widely used protocol for an in vitro PDE5 inhibition assay is provided below. This fluorescence polarization (FP)-based assay is a common method for measuring the activity of cGMP-hydrolyzing phosphodiesterases.

Representative Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to measure the inhibition of PDE5. The assay quantifies the generation of 5'-GMP, the product of cGMP hydrolysis by PDE5.

Principle: The assay uses a fluorescently labeled GMP tracer that competes with the enzyme-produced GMP for binding to a specific antibody. When the tracer is bound to the large antibody, it emits highly polarized light. When it is free in solution, it tumbles rapidly and emits depolarized light. The degree of polarization is therefore inversely proportional to the amount of GMP produced by the PDE5 enzyme. An inhibitor will reduce GMP production, leading to higher polarization.

Materials:

-

Recombinant human PDE5 enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

-

cGMP (substrate)

-

This compound (or other test inhibitors) dissolved in DMSO

-

GMP-Fluorotracer

-

Anti-GMP Antibody

-

Stop Solution (e.g., EDTA)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Create a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, diluted down in 10 steps with a 1:3 dilution factor.

-

Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

-

Enzyme Reaction:

-

Add 5 µL of Assay Buffer to all wells.

-

Add 1 µL of the diluted test compound or DMSO control to the appropriate wells.

-

Add 5 µL of the PDE5 enzyme solution (pre-diluted in Assay Buffer) to all wells except the "no enzyme" control.

-

Initiate the reaction by adding 5 µL of the cGMP substrate solution (pre-diluted in Assay Buffer).

-

Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

-

-

Detection:

-

Stop the enzymatic reaction by adding 5 µL of the Stop Solution.

-

Add 10 µL of the detection mixture (containing the GMP-Fluorotracer and Anti-GMP Antibody, pre-mixed) to all wells.

-

Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a compatible plate reader. Excitation is typically around 485 nm and emission is around 530 nm.

-

-

Data Analysis:

-

Convert the raw fluorescence polarization data into percent inhibition relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE5 activity.

-

References

An In-depth Technical Guide on the Pharmacokinetics of a Representative PDE5 Inhibitor (UK-343,664) in Animal Models

Disclaimer: Publicly available information on a specific molecule designated "PDE5-IN-9" is not available. This guide utilizes data for the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, UK-343,664, as a representative example to illustrate the pharmacokinetic profile and experimental methodologies common for this class of compounds in preclinical animal models.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetics of the potent and selective PDE5 inhibitor, UK-343,664, in key animal models. The document details quantitative pharmacokinetic parameters, experimental protocols, and relevant signaling pathways.

Mechanism of Action: The cGMP Signaling Pathway

Phosphodiesterase type 5 (PDE5) inhibitors function by blocking the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme.[1] This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP).[1] In the physiological process of vasodilation, nitric oxide (NO) activates soluble guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP.[1] By inhibiting PDE5, these drugs lead to an accumulation of cGMP, prolonging its signaling effects, which include the relaxation of smooth muscle cells lining blood vessels, leading to vasodilation.[1][2]

Caption: General signaling pathway of PDE5 inhibitors.

Pharmacokinetic Data in Animal Models

The pharmacokinetic parameters of UK-343,664 have been characterized in rats and dogs. The data reveals significant species differences, particularly in clearance and bioavailability.

| Parameter | Male Rat | Female Rat | Dog |

| Plasma Clearance (mL/min/kg) | 120 | 54 | 14 |

| Elimination Half-life (h) | 0.2 | 0.3 | 3.7 |

| Volume of Distribution (L/kg) | 1.3-2.1 | 1.3-2.1 | 4.6 |

| Plasma Protein Binding (%) | 96 | 96 | 81 |

| Oral Bioavailability (%) | 2 | 12 | 70 |

| Tmax (h) | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 |

Data sourced from Walker et al., Xenobiotica, 2001.[3]

Experimental Protocols

The following outlines the general experimental procedures for determining the pharmacokinetic profile of a PDE5 inhibitor like UK-343,664 in animal models.

1. Animal Models and Dosing:

-

Species: Male and female rats, and dogs are commonly used non-rodent species.

-

Administration: The compound is administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability. Studies may involve single-dose and multiple-dose regimens. In multiple-dose studies for UK-343,664, doses up to 200 mg/kg in rats and 150 mg/kg in dogs were administered.[3]

2. Sample Collection and Processing:

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

-

Plasma Separation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

3. Bioanalytical Method:

-

Technique: While the specific assay for UK-343,664 is not detailed in the provided information, the quantification of PDE5 inhibitors in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4]

-

Method Validation: These analytical methods are validated for linearity, precision, accuracy, and sensitivity, with a low limit of quantification being crucial for pharmacokinetic studies.[5][6] For some PDE5 inhibitors, methods with a lower limit of quantification of 0.5 ng/mL in plasma have been developed.[4]

4. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and AUC (Area Under the Curve).

Caption: General experimental workflow for animal pharmacokinetic studies.

Metabolism

UK-343,664 was found to be extensively metabolized in both rat and dog models.[3] The primary metabolic pathways differed between the two species:

-

In dogs: The major pathways involved piperazine N-deethylation and the loss of a two-carbon fragment from the piperazine ring.[3]

-

In rats: Metabolism was more extensive and included additional pathways such as hydroxylation and lactamization of the piperazine ring, which were only minor routes in dogs.[3]

This difference in metabolism is consistent with the observed higher plasma clearance in rats compared to dogs.[3] The higher clearance in rats contributes to the shorter elimination half-life of the compound in this species.[3] The majority of the administered radioactivity for radiolabeled UK-343,664 was excreted in the feces in both species.[7]

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of four PDE5 inhibitors and metabolites in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on a Novel PDE5 Inhibitor for Basic Research in Erectile Dysfunction

Disclaimer: No specific phosphodiesterase 5 (PDE5) inhibitor with the designation "PDE5-IN-9" has been identified in publicly available scientific literature. This guide, therefore, focuses on a representative, hypothetical novel PDE5 inhibitor, hereafter referred to as PDE5-IN-Alpha , to illustrate the core principles and methodologies used in the preclinical research and development of new treatments for erectile dysfunction (ED). The data and protocols presented are synthesized from published research on various novel PDE5 inhibitors.

Introduction to Erectile Dysfunction and PDE5 Inhibition

Erectile dysfunction (ED) is the consistent inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. The physiological process of erection is a complex interplay of vascular, neurological, and hormonal factors. A key signaling pathway involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, thereby increasing blood flow and causing an erection.[1][3]

The action of cGMP is terminated by phosphodiesterase type 5 (PDE5), an enzyme that catalyzes its degradation to inactive 5'-GMP.[3][4] PDE5 inhibitors are a class of drugs that block this degradation, leading to an accumulation of cGMP and enhanced erectile function in the presence of sexual stimulation.[3] They are the first-line oral therapy for ED.[2] The development of new PDE5 inhibitors, such as the representative compound PDE5-IN-Alpha, aims to improve upon existing therapies by offering enhanced potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: The NO/cGMP Signaling Pathway

The primary mechanism of action for PDE5-IN-Alpha is the competitive and selective inhibition of the PDE5 enzyme. This enhances the NO/cGMP signaling cascade, which is the principal pathway mediating penile erection.

Quantitative Data for PDE5-IN-Alpha

The following tables summarize the in vitro inhibitory activity and functional potency of PDE5-IN-Alpha, based on representative data for novel research compounds.

Table 1: In Vitro Inhibitory Activity against PDE Isoforms

| Enzyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE5 | 0.8 | - |

| PDE1 | 950 | 1188x |

| PDE6 | 12 | 15x |

| PDE11 | 800 | 1000x |

IC50 (half maximal inhibitory concentration) values determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. Selectivity is crucial for minimizing side effects; for instance, inhibition of PDE6 is associated with visual disturbances.

Table 2: In Vitro Functional Potency in Corpus Cavernosum

| Parameter | Value |

| pEC50 | 7.5 |

| Emax (% Relaxation) | 95% |

pEC50 is the negative logarithm of the EC50 (half maximal effective concentration), representing the concentration of a drug that induces a response halfway between the baseline and maximum. A higher pEC50 indicates greater potency in the functional assay.

Experimental Protocols

Detailed methodologies are critical for the evaluation of novel PDE5 inhibitors. Below are representative protocols for key preclinical experiments.

In Vitro PDE5 Inhibition Assay

This assay quantifies the ability of PDE5-IN-Alpha to inhibit the enzymatic activity of PDE5.

-

Objective: To determine the IC50 of PDE5-IN-Alpha against purified human recombinant PDE5.

-

Principle: A fluorescence polarization (FP) immunoassay is used to measure the amount of GMP produced from the hydrolysis of cGMP by PDE5. The assay relies on a competitive binding reaction between a GMP-fluorophore tracer and GMP produced by the enzyme for a limited number of specific anti-GMP antibodies.

-

Procedure:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute PDE5-IN-Alpha in DMSO and then in the reaction buffer to achieve final concentrations ranging from 0.01 nM to 10 µM.

-

Add 10 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well microplate.

-

Add 10 µL of purified recombinant human PDE5A1 enzyme to each well.

-

Initiate the enzymatic reaction by adding 10 µL of a cGMP substrate solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of a stop solution containing EDTA.

-

Add 20 µL of the FP reagent (containing anti-GMP antibody and GMP-fluorophore tracer).

-

Incubate at room temperature for 60 minutes.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of PDE5-IN-Alpha and determine the IC50 value using non-linear regression analysis.

-

In Vitro Smooth Muscle Relaxation (Organ Bath Studies)

This experiment assesses the functional effect of PDE5-IN-Alpha on the target tissue, the corpus cavernosum.

-

Objective: To evaluate the relaxant effect of PDE5-IN-Alpha on pre-contracted rabbit corpus cavernosum strips.

-

Procedure:

-

Humanely euthanize a male New Zealand white rabbit and excise the penis.

-

Dissect two parallel strips of corpus cavernosum (approx. 2x2x8 mm) and mount them in 10 mL organ baths.

-

The baths should contain Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the tissue strips to isometric force transducers to record changes in tension. Apply an initial tension of 2 g and allow the tissues to equilibrate for 90 minutes.

-

Induce a sustained contraction with an alpha-adrenergic agonist, such as phenylephrine (10 µM).

-

Once a stable contraction plateau is reached, add cumulative concentrations of PDE5-IN-Alpha (e.g., 1 nM to 10 µM) to the organ bath at regular intervals.

-

Record the relaxation response as a percentage of the phenylephrine-induced contraction.

-

Plot the concentration-response curve and calculate the pEC50 and Emax values.

-

In Vivo Model of Erectile Function

This protocol uses an animal model to assess the efficacy of PDE5-IN-Alpha in a physiological setting.

-

Objective: To measure the effect of PDE5-IN-Alpha on erectile response to cavernous nerve stimulation in anesthetized rats.

-

Procedure:

-

Anesthetize male Sprague-Dawley rats (e.g., with an intraperitoneal injection of ketamine/xylazine).

-

Perform a tracheotomy to ensure a clear airway. Cannulate the carotid artery to monitor systemic arterial pressure (AP).

-

Expose the penis and insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Isolate the cavernous nerve and place a bipolar platinum electrode around it for electrical stimulation.

-

Administer PDE5-IN-Alpha or vehicle intravenously (IV) or orally (PO).

-

After a set period (e.g., 15 minutes post-IV administration), stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 1 ms, 16 Hz for 60 seconds).

-

Record the maximal ICP and the total ICP (area under the curve) during stimulation.

-

Calculate the ratio of maximal ICP to the mean arterial pressure (MAP) to normalize for changes in systemic blood pressure.

-

Compare the results from the PDE5-IN-Alpha treated group to the vehicle control group.

-

Preclinical Evaluation Workflow

The development of a novel PDE5 inhibitor follows a structured preclinical workflow, from initial design to in vivo proof of concept.

Conclusion

The discovery and preclinical evaluation of novel PDE5 inhibitors like PDE5-IN-Alpha are essential for advancing the treatment of erectile dysfunction. A systematic approach, combining in silico design, robust in vitro characterization for potency and selectivity, and rigorous in vivo testing, is crucial for identifying promising new therapeutic candidates. The ultimate goal of this research is to develop drugs with improved efficacy, safety, and patient-specific benefits, further enhancing the quality of life for individuals affected by ED.

References

- 1. Novel PDE5 inhibitor design, synthesis, and characterization. [wisdomlib.org]

- 2. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PDE5-IN-9 in the Nitric Oxide Signaling Cascade: A Technical Overview

Disclaimer: Information regarding a specific molecule designated "PDE5-IN-9" is not publicly available. This document proceeds by treating "this compound" as a representative novel phosphodiesterase type 5 (PDE5) inhibitor and discusses its anticipated effects on nitric oxide signaling based on the well-established mechanism of action for this class of compounds.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that modulate the nitric oxide (NO) signaling pathway, primarily by preventing the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] This pathway is crucial for various physiological processes, most notably vasodilation.[1][4][5] The discovery and development of PDE5 inhibitors have led to significant therapeutic advancements, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][3][6] This technical guide provides an in-depth look at the mechanism of action of a representative PDE5 inhibitor, this compound, its effects on NO signaling, and the experimental protocols used for its characterization.

The Nitric Oxide (NO) Signaling Pathway

The canonical NO signaling pathway is initiated by the release of nitric oxide, a gaseous signaling molecule. In vascular endothelial cells, stimuli such as shear stress from blood flow or neurotransmitters released during sexual stimulation trigger the activity of endothelial nitric oxide synthase (eNOS).[7] eNOS synthesizes NO from the amino acid L-arginine.

Being a small, lipophilic molecule, NO readily diffuses from the endothelial cells into adjacent smooth muscle cells.[1][7] Within the smooth muscle cells, NO binds to and activates the enzyme soluble guanylate cyclase (sGC).[1] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][8]

cGMP acts as a second messenger, activating protein kinase G (PKG).[9][10] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels. This reduction in calcium concentration causes the relaxation of the smooth muscle cells, a process known as vasodilation.[10] In the corpus cavernosum of the penis, this vasodilation leads to increased blood flow and erection.[2][4] In the pulmonary vasculature, it results in reduced blood pressure.[2][3]

The signal is terminated by the action of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides.[11] Specifically, PDE5 is a cGMP-specific phosphodiesterase that breaks down cGMP to the inactive 5'-guanosine monophosphate (5'-GMP), thus ending the signaling cascade and promoting vasoconstriction.[3][4][7][10]

Mechanism of Action of this compound

As a PDE5 inhibitor, this compound is expected to competitively bind to the catalytic site of the PDE5 enzyme.[8] Structurally, PDE5 inhibitors mimic the structure of cGMP, allowing them to fit into the active site of PDE5 and prevent the binding and subsequent hydrolysis of cGMP.[4][8]

By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the smooth muscle cells.[2][9] This elevated concentration of cGMP enhances and prolongs the activation of PKG and the downstream signaling events that lead to smooth muscle relaxation and vasodilation.[10] It is important to note that PDE5 inhibitors like this compound do not directly cause vasodilation; their action is dependent on the initial release of NO and the subsequent production of cGMP.[1][9] In the absence of NO-mediated sGC activation, PDE5 inhibitors have no effect.

Figure 1: Mechanism of this compound in the Nitric Oxide Signaling Pathway.

Quantitative Data for Representative PDE5 Inhibitors

Due to the absence of specific data for this compound, the following table summarizes key quantitative parameters for well-established PDE5 inhibitors to provide a comparative context for the evaluation of a novel compound. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12]

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |

| Sildenafil | 3.5 | 35 | 7400 |

| Tadalafil | 1.8 | 11000 | 11 |

| Vardenafil | 0.7 | 130 | 13000 |

| Avanafil | 5.2 | 630 | >10000 |

Note: Data compiled from various sources for illustrative purposes. Actual values may vary depending on assay conditions.

The selectivity of a PDE5 inhibitor is a critical parameter, as off-target inhibition of other PDE isoforms can lead to side effects. For example, inhibition of PDE6, which is found in the retina, can cause visual disturbances.[1]

Experimental Protocols

The characterization of a novel PDE5 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and physiological effects.

In Vitro PDE5 Inhibition Assay

Objective: To determine the IC50 value of this compound for the PDE5 enzyme.

Principle: This assay measures the amount of cGMP that is hydrolyzed by PDE5 in the presence of varying concentrations of the inhibitor. The remaining cGMP or the product, GMP, is then quantified. A common method is a fluorescence polarization (FP) assay.[13][14]

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[13]

-

Detection reagents (e.g., Transcreener® AMP²/GMP² FP Assay kit)[14]

-

Microplate reader capable of fluorescence polarization detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then in assay buffer.

-

In a 96-well microplate, add the PDE5 enzyme to each well.

-

Add the diluted this compound or vehicle (control) to the respective wells.

-

Initiate the reaction by adding cGMP to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[15]

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the fluorescence polarization on a microplate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular cGMP Measurement

Objective: To assess the effect of this compound on intracellular cGMP levels in a cellular context.

Principle: Cultured smooth muscle cells are stimulated with a nitric oxide donor to induce cGMP production. The cells are then treated with this compound, and the intracellular cGMP concentration is measured, typically using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human aortic or pulmonary artery smooth muscle cells

-

Cell culture medium and reagents

-

Nitric oxide donor (e.g., sodium nitroprusside - SNP)

-

This compound

-

Lysis buffer

-

cGMP ELISA kit

Procedure:

-

Seed the smooth muscle cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a fixed concentration of SNP to induce cGMP production.

-

After a short incubation period, stop the reaction and lyse the cells.

-

Measure the cGMP concentration in the cell lysates using a cGMP ELISA kit according to the manufacturer's instructions.

-

Normalize the cGMP concentration to the total protein content in each sample.

-

Analyze the dose-dependent effect of this compound on cGMP accumulation.

Figure 2: General Experimental Workflow for Characterizing a Novel PDE5 Inhibitor.

Conclusion

This compound, as a representative of the phosphodiesterase type 5 inhibitor class, is expected to be a potent modulator of the nitric oxide signaling pathway. By preventing the degradation of cGMP, it enhances and prolongs NO-mediated vasodilation. The characterization of such a compound requires a systematic approach, including in vitro enzymatic assays to determine potency and selectivity, and cell-based assays to confirm its mechanism of action in a physiological context. The data obtained from these studies are crucial for the further development and potential therapeutic application of novel PDE5 inhibitors.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PDE5 Inhibitors: Types, How They Work, & More | Good Health by Hims [hims.com]

- 4. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]

- 5. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

An In-depth Technical Guide to the Cellular Uptake and Distribution of PDE5-IN-9

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the phosphodiesterase type 5 (PDE5) inhibitor, PDE5-IN-9. Due to the limited availability of public data on the cellular uptake and distribution of this specific molecule, this document also presents a broader analysis of the well-characterized PDE5 inhibitors sildenafil, tadalafil, and vardenafil as exemplars for understanding the expected behavior of this class of compounds. Detailed experimental protocols for assessing cellular uptake and distribution are provided, alongside visual representations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound has been identified as a phosphodiesterase type 5 (PDE5) inhibitor. It is also referred to as Compound 59 in initial discovery literature.

Table 1: Properties of this compound

| Property | Value | Reference |

| Mechanism of Action | PDE5 Inhibitor | |

| IC50 | 11.2 μM | |

| CAS Number | 157862-84-5 | |

| Molecular Formula | C18H14N4S | |

| Potential Application | Cardiovascular Disease Research |

The primary research identifies this compound through pharmacophore modeling and molecular docking studies, highlighting its interaction with key amino acid residues Gln 817, Tyr 612, and Ala 767 within the PDE5 active site.

As of the date of this guide, specific experimental data regarding the cellular uptake, intracellular concentration, and subcellular distribution of this compound are not publicly available. The following sections will, therefore, focus on the established methodologies and known data for other well-studied PDE5 inhibitors to provide a foundational understanding for researchers investigating this compound or other novel compounds in this class.

Cellular Uptake and Distribution of PDE5 Inhibitors: An Overview

The cellular uptake and distribution of PDE5 inhibitors are critical determinants of their efficacy and potential side effects. These compounds primarily act intracellularly to inhibit the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of intracellular cGMP, initiating a signaling cascade that results in smooth muscle relaxation and vasodilation.

Signaling Pathway of PDE5 Inhibition

The canonical signaling pathway initiated by PDE5 inhibition is illustrated below. Nitric oxide (NO) activates soluble guanylate cyclase (sGC) to produce cGMP. PDE5 inhibitors block the degradation of cGMP to GMP, leading to its accumulation and the activation of protein kinase G (PKG), which mediates downstream cellular effects.

Quantitative Data on Cellular Uptake and Distribution of Exemplar PDE5 Inhibitors

While specific data for this compound is unavailable, the pharmacokinetic properties of sildenafil, tadalafil, and vardenafil provide insights into how this class of drugs is absorbed, distributed, and eliminated in the body. These parameters are crucial for predicting the concentration of the drug that will reach the intracellular target.

Table 2: Pharmacokinetic Properties of Sildenafil, Tadalafil, and Vardenafil

| Parameter | Sildenafil | Tadalafil | Vardenafil |

| Bioavailability | ~41% | ~80% | ~15% |

| Time to Max. Plasma Conc. (Tmax) | ~60 min (fasted) | ~2 hours | ~40 min |

| Plasma Protein Binding | ~96% | 94% | Not specified |

| Volume of Distribution (Vss) | 105 L | 63 L | Not specified |

| Terminal Half-life | ~4 hours | ~17.5 hours | ~4 hours |

| Metabolism | Primarily CYP3A4, minor CYP2C9 | CYP3A4 | Primarily CYP3A4 |

| Excretion | Feces (~80%), Urine (~13%) | Feces (~61%), Urine (~36%) | Feces and Urine (as metabolites) |

Data is compiled from various sources and represents typical values in healthy male subjects.

Studies have also demonstrated the intracellular accumulation of these drugs. For instance, vardenafil treatment of human bronchial epithelial cells led to a rapid and transient increase in intracellular cGMP concentrations. Both sildenafil and tadalafil have been shown to accumulate in platelets, with this accumulation being enhanced by NO donors. Furthermore, tadalafil treatment of C2C12 skeletal muscle cells resulted in a significant increase in intracellular cGMP levels. Vardenafil and tadalafil have also been shown to increase the intracellular concentrations of anticancer drugs in multidrug-resistant cells.

Experimental Protocols for Assessing Cellular Uptake and Distribution

Determining the intracellular concentration and subcellular localization of a compound like this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential. Below are detailed methodologies for key experiments.

General Workflow for Cellular Uptake Studies

The following diagram outlines a typical workflow for quantifying the intracellular concentration of a small molecule inhibitor.

Protocol for Quantification of Intracellular Drug Concentration using LC-MS/MS

This protocol is a standard method for accurately measuring the amount of a drug within cultured cells.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, cancer cell lines) in multi-well plates and grow to a desired confluency.

-

Wash the cells with pre-warmed buffer (e.g., HBSS).

-

Add the medium containing the desired concentration of this compound and incubate for the specified time at 37°C.

2. Cell Harvesting and Washing:

-

Remove the drug-containing medium.

-

Wash the cells multiple times with ice-cold PBS to remove any extracellular or non-specifically bound compound.

-

Harvest the cells by trypsinization or scraping.

-

Count the cells to normalize the drug concentration per cell number.

3. Cell Lysis and Protein Precipitation:

-

Resuspend the cell pellet in a known volume of lysis buffer.

-

Lyse the cells using methods such as sonication or freeze-thaw cycles.

-

Precipitate proteins by adding a solvent like acetonitrile containing an internal standard.

-

Centrifuge to pellet the precipitated protein and cell debris.

4. Sample Analysis by LC-MS/MS:

-

Transfer the supernatant to a new plate or vial for analysis.

-

Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the supernatant.

-

The LC system separates the compound from other cellular components, and the MS/MS detector provides sensitive and specific quantification.

5. Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the cell lysate from the standard curve.

-

Calculate the intracellular concentration, often expressed as amount of drug per million cells or as a molar concentration based on the estimated cell volume.

Protocol for Subcellular Fractionation

This protocol allows for the determination of the distribution of a drug within different cellular compartments.

1. Cell Harvesting and Lysis:

-

Harvest a large number of cells (typically >10^7).

-

Resuspend the cell pellet in a hypotonic buffer to swell the cells.

-

Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. This method is gentle enough to keep organelles intact.

2. Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei.

-

Collect the supernatant (containing cytoplasm, mitochondria, and other organelles).

-

Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

The membrane fraction can be further isolated from the post-mitochondrial supernatant by ultracentrifugation (e.g., 100,000 x g).

3. Fraction Purity Analysis:

-

Analyze a portion of each fraction by Western blotting for marker proteins specific to each organelle (e.g., histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) to assess the purity of the fractionation.

4. Drug Quantification in Fractions:

-

Extract the drug from each subcellular fraction using an appropriate solvent.

-

Quantify the amount of this compound in each fraction using LC-MS/MS as described in the previous protocol.

Conclusion and Future Directions

This compound is a promising PDE5 inhibitor identified through computational methods. While its in vitro inhibitory activity has been established, a thorough understanding of its cellular pharmacology is crucial for its further development. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular uptake and subcellular distribution of this compound.

Future research should focus on:

-

Quantifying the intracellular concentration of this compound in various cell types to determine its cellular permeability and accumulation.

-

Investigating the subcellular localization of this compound to understand its access to the target enzyme and potential off-target effects.

-

Determining the mechanisms of cellular uptake and efflux, including the role of any active transporters.

By elucidating these aspects of its cellular behavior, researchers can gain a more complete picture of the therapeutic potential of this compound and accelerate its translation from a promising lead compound to a potential clinical candidate.

A Technical Guide to the Binding Affinity of PDE5-IN-9 with Phosphodiesterase Type 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor PDE5-IN-9 to its target, phosphodiesterase type 5 (PDE5). This document details the quantitative binding data, the experimental methodologies for its determination, and the broader context of the PDE5 signaling pathway.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against phosphodiesterase type 5 is a critical parameter in assessing its potential as a therapeutic agent. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | Parameter | Value |

| This compound | Phosphodiesterase Type 5 (PDE5) | IC50 | 11.2 μM[1] |

Table 1: Summary of the in vitro potency of this compound against PDE5.

Experimental Protocols for Determining Binding Affinity

The determination of the IC50 value for PDE5 inhibitors like this compound can be achieved through various robust in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.

Fluorescence Polarization (FP) Assay

This homogeneous assay is well-suited for high-throughput screening and accurately determining the IC50 values of PDE5 inhibitors.

Principle: The assay quantifies the change in the fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting fluorescently labeled 5'-GMP is bound by a specific binding agent, leading to a change in polarization. The presence of an inhibitor prevents this hydrolysis, thus maintaining the initial polarization state.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound and a positive control inhibitor (e.g., sildenafil) in an appropriate buffer (e.g., Tris-HCl with MgCl2).

-

Dilute the PDE5 enzyme solution to the desired concentration in the assay buffer.

-

Prepare the fluorescently labeled cGMP substrate solution.

-

-

Assay Procedure:

-

In a microplate, add the diluted this compound or control compound.

-

Add the diluted PDE5 enzyme solution to each well.

-

Incubate the plate to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate solution.

-

Incubate the plate to allow for the enzymatic reaction to proceed.

-

Terminate the reaction and facilitate the binding of the product by adding a binding agent.

-

Read the fluorescence polarization of each well using a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Scintillation Proximity Assay (SPA)

SPA is a radioisotopic and homogeneous assay that is also amenable to high-throughput screening of PDE5 inhibitors.

Principle: This assay utilizes a tritiated cGMP ([³H]-cGMP) substrate. The product of the enzymatic reaction, [³H]-5'-GMP, is captured by scintillant-containing beads, bringing the radioisotope in close enough proximity to excite the scintillant and produce a detectable light signal. An inhibitor will prevent the formation of [³H]-5'-GMP, resulting in a lower signal.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound and a positive control in the assay buffer.

-

Dilute the PDE5 enzyme solution.

-

Prepare the [³H]-cGMP substrate solution.

-

-

Assay Procedure:

-

To each well of a microplate, add the diluted this compound or control.

-

Add the diluted PDE5 enzyme solution.

-

Incubate the plate to facilitate inhibitor-enzyme binding.

-

Initiate the reaction by adding the [³H]-cGMP substrate solution.

-

Incubate the plate to allow the reaction to proceed.

-

Add the SPA beads to capture the [³H]-5'-GMP product.

-

Allow the beads to settle.

-

-

Signal Detection and Data Analysis:

-

Measure the scintillation counts in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

-

Molecular Interactions and Signaling Pathway

Key Amino Acid Interactions

Molecular docking studies have provided insights into the specific interactions between this compound and the active site of the PDE5 enzyme. The binding of this compound is stabilized by interactions with key amino acid residues, including Gln 817, Tyr 612, and Ala 767[1]. Understanding these interactions is crucial for the rational design of more potent and selective PDE5 inhibitors.

The NO/cGMP Signaling Pathway

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, most notably smooth muscle relaxation.

Pathway Description:

-

Nitric Oxide (NO) Production: In response to various stimuli, such as neurotransmitters or shear stress, nitric oxide synthases (NOS) produce NO.

-

Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects of cGMP: cGMP acts as a second messenger and activates protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

-

Role of PDE5: Phosphodiesterase type 5 (PDE5) specifically hydrolyzes the phosphodiester bond of cGMP, converting it to the inactive 5'-GMP. This action terminates the signaling cascade and promotes smooth muscle contraction.

-

Inhibition by this compound: this compound acts as a competitive inhibitor of PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, prolonged activation of PKG, and enhanced smooth muscle relaxation.

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 of a PDE5 inhibitor involves a series of systematic steps, from initial compound preparation to final data analysis.

Figure 2: A generalized experimental workflow for the determination of the IC50 value of a PDE5 inhibitor.

References

Methodological & Application

Application Notes and Protocols for PDE5-IN-9 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PDE5-IN-9, a potent and selective phosphodiesterase 5 (PDE5) inhibitor, in various cell culture-based experiments. The following sections detail the mechanism of action, key applications, quantitative data for representative PDE5 inhibitors, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in numerous signaling pathways.[1][2] The canonical pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a reduction of intracellular calcium levels and subsequent smooth muscle relaxation.[1] By inhibiting cGMP degradation, this compound amplifies the NO/cGMP signaling cascade.

Signaling Pathway of PDE5 Inhibition

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Key Applications in Cell Culture

This compound can be utilized in a variety of in vitro studies to investigate its effects on different cell types. Key applications include:

-

Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects on various cancer cell lines, such as breast, prostate, and colon cancer.[1] Some studies suggest that PDE5 inhibitors can enhance the efficacy of chemotherapeutic agents.[4][5]

-

Cardiovascular Research: Studying vasodilation in endothelial and smooth muscle cell co-cultures, and investigating protective effects against hypoxia-induced apoptosis in cardiomyocytes.[6]

-

Neurobiology: Exploring the potential for promoting neurogenesis and protecting against neuroinflammation in neuronal cell cultures.[3]

-

Angiogenesis Research: Assessing the impact on endothelial cell migration, proliferation, and tube formation, which are key processes in angiogenesis.

Quantitative Data: Potency of Representative PDE5 Inhibitors

The inhibitory potency of PDE5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several well-characterized PDE5 inhibitors for comparative purposes. This compound is a hypothetical potent inhibitor with an IC50 in the low nanomolar range.

| Compound | PDE5 IC50 (nM) | Selectivity Notes | Reference(s) |

| This compound (Hypothetical) | ~1-5 | Highly selective for PDE5 | N/A |

| Sildenafil | 3.5 - 6.6 | Also inhibits PDE6 | [7][8] |

| Tadalafil | 1.8 | Also inhibits PDE11 | [7] |

| Vardenafil | 0.7 | Also inhibits PDE1 and PDE6 | [7][8] |

| Avanafil | 5.2 | Highly selective for PDE5 | [7] |

| Udenafil | 8.25 | [7] |

Experimental Protocols

The following are detailed protocols for key experiments using this compound in cell culture.

Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for the MTT-based cell viability assay.

Materials:

-

Target cell line (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Target cell line

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-